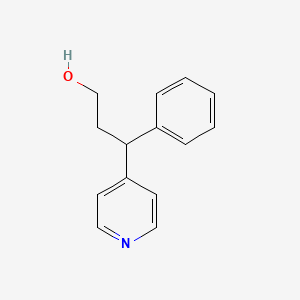

3-Phenyl-3-(pyridin-4-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-8-14(12-4-2-1-3-5-12)13-6-9-15-10-7-13/h1-7,9-10,14,16H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZMUUJPIZPVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 3 Pyridin 4 Yl Propan 1 Ol

Approaches to the Core Chemical Structure

The construction of the core 3-phenyl-3-(pyridin-4-yl)propan-1-ol structure can be accomplished through several distinct synthetic philosophies, each with its own advantages in terms of efficiency, scalability, and control over the final molecular architecture.

Multi-Step Linear and Convergent Synthetic Pathways

Multi-step synthesis provides a reliable and controlled approach to complex molecules like this compound. In a linear sequence, the molecule is assembled step-by-step, with each reaction building upon the previous one. A hypothetical linear synthesis could commence with a Friedel-Crafts acylation of benzene (B151609) with a suitable pyridine-containing acyl halide, followed by a series of reductions and chain extensions.

Convergent syntheses, in contrast, involve the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach might involve the preparation of a phenyl-containing fragment and a pyridine-containing fragment, which are then coupled together. Modern advancements in synthetic chemistry have also seen the advent of continuous flow processes for multi-step syntheses. syrris.jp These systems utilize immobilized reagents and catalysts in packed columns, allowing for a continuous flow of reactants and the collection of the product at the end of the sequence, often with high purity and yield. syrris.jp This methodology minimizes manual handling and purification steps between reactions, offering a significant increase in efficiency for multi-step preparations. syrris.jp

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) offer a more atom- and step-economical approach to the synthesis of complex molecules by combining multiple reaction steps in a single reaction vessel. This strategy avoids the need for isolation and purification of intermediates, saving time, reagents, and solvents. The synthesis of polysubstituted pyridines, a core component of the target molecule, has been achieved through various one-pot methodologies. ijpsonline.comekb.eg

For instance, a one-pot approach to a precursor of this compound could involve the condensation of a phenyl-substituted component, a pyridine-containing building block, and a third reactant that provides the propanol (B110389) backbone in a single transformative step. Research into the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles, for example, demonstrates the power of cascade reactions where an initial annulation is followed by dehydration and ring contraction to furnish the final product. nih.govorganic-chemistry.org Such strategies highlight the potential for developing a highly efficient one-pot synthesis for this compound.

| Strategy | Description | Potential Application |

|---|---|---|

| Tandem Reaction | Multiple bond-forming reactions occur sequentially in a single pot without the addition of further reagents. | Formation of the pyridine (B92270) ring followed by side-chain elaboration. |

| Domino Reaction | A series of reactions where each subsequent reaction is triggered by the functionality formed in the previous step. | Construction of the core phenyl-pyridine framework in a single cascade. |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single reaction to form a product that contains portions of all the reactants. | Direct assembly of the this compound skeleton from simple precursors. |

Development of Regioselective and Stereoselective Synthetic Routes

The development of regioselective and stereoselective synthetic routes is crucial for ensuring the precise formation of the desired isomer of this compound, particularly if chiral centers are introduced. Regioselectivity dictates the specific position of functional group attachment on a molecule. For instance, in the synthesis of functionalized pyridines, controlling the substitution pattern is paramount. mdpi.comresearchgate.net

Stereoselectivity, on the other hand, controls the spatial arrangement of atoms in the molecule. If the synthesis of an enantiomerically pure form of this compound were desired, a stereoselective approach would be necessary. This could involve the use of chiral catalysts, auxiliaries, or starting materials to direct the formation of one stereoisomer over the other. Palladium-catalyzed reactions have shown great promise in achieving high levels of both regio- and stereoselectivity in the synthesis of complex molecules containing aromatic rings. nih.gov

Synthesis via Strategic Functional Group Interconversions

An alternative to building the carbon skeleton from scratch is to start with a precursor that already has the basic framework and then modify the functional groups to arrive at the target alcohol.

Reduction of Carbonyl Precursors to the Alcohol Functionality

A common and effective method for the synthesis of alcohols is the reduction of a corresponding carbonyl compound. In the case of this compound, a suitable precursor would be a ketone, aldehyde, carboxylic acid, or ester with the same carbon skeleton. For example, the reduction of 3-phenyl-3-(pyridin-4-yl)propanoic acid or its corresponding ester would yield the desired primary alcohol.

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing all of these carbonyl functionalities to the corresponding alcohol. doubtnut.com Sodium borohydride (NaBH4) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. The choice of reducing agent would depend on the specific precursor being used.

A plausible synthetic route could involve the synthesis of 1-phenyl-3-(pyridin-4-yl)propan-1-one, which could then be reduced to the corresponding secondary alcohol. Alternatively, a precursor such as ethyl 3-phenyl-3-(pyridin-4-yl)propanoate could be synthesized and subsequently reduced to this compound.

| Carbonyl Precursor | Reducing Agent | Product |

|---|---|---|

| 3-Phenyl-3-(pyridin-4-yl)propanal | NaBH4 or LiAlH4 | This compound |

| 1-Phenyl-3-(pyridin-4-yl)propan-1-one | NaBH4 or LiAlH4 | 1-Phenyl-3-(pyridin-4-yl)propan-1-ol |

| 3-Phenyl-3-(pyridin-4-yl)propanoic acid | LiAlH4 | This compound |

| Ethyl 3-phenyl-3-(pyridin-4-yl)propanoate | LiAlH4 | This compound |

Derivatization from Related Pyridine-Substituted Propanols and Analogues

The target compound can also be synthesized by modifying existing pyridine-substituted propanols or their analogues. This approach can be particularly useful if a closely related compound is commercially available or easily synthesized. For example, one could start with 3-(pyridin-4-yl)propan-1-ol oakwoodchemical.com and introduce the phenyl group at the 3-position. This could potentially be achieved through a deprotonation at the benzylic position followed by a reaction with a phenylating agent.

Another strategy could involve the synthesis of a precursor molecule where the pyridine ring is introduced at a late stage. For instance, a molecule containing a phenylpropanol core with a suitable leaving group on the phenyl ring could be subjected to a palladium-catalyzed cross-coupling reaction with a pyridine-containing boronic acid or stannane. The synthesis of various pyridine derivatives through such coupling reactions is a well-established methodology.

Application of Organometallic Reagents in Carbon-Carbon Bond Formation (e.g., Grignard Reactions)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, a key step in the construction of the this compound backbone. Grignard reagents, with the general formula RMgX, are particularly noteworthy for their ability to create new C-C bonds by reacting with carbonyl compounds. mnstate.edulibretexts.orglibretexts.org

In a potential synthesis of the target molecule, a Grignard reagent could be prepared from a suitable aryl or pyridyl halide. For instance, reacting a bromopyridine with magnesium metal would yield a pyridylmagnesium bromide. researchgate.net This organometallic intermediate can then act as a potent nucleophile. mnstate.edulibretexts.org The subsequent reaction of this pyridyl Grignard reagent with an appropriate electrophile, such as a phenyl-substituted epoxide or an aldehyde, would form the carbon skeleton of the desired propanol.

A plausible Grignard-based route could involve the reaction of 4-pyridylmagnesium bromide with an appropriate phenyl-containing electrophile like styrene oxide or 3-phenylpropanal. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbon of the other reactant, leading to the formation of the core structure of this compound after an acidic workup. mnstate.edu It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.edulibretexts.org

Table 1: Key Considerations for Grignard Reactions

| Parameter | Description |

| Starting Materials | Halopyridines, Magnesium, Phenyl-substituted electrophiles (e.g., epoxides, aldehydes) |

| Solvent | Anhydrous ethers (e.g., diethyl ether, THF) are essential to stabilize the Grignard reagent. libretexts.org |

| Reaction Conditions | Anhydrous (dry) conditions are critical to prevent the decomposition of the Grignard reagent. mnstate.edulibretexts.org |

| Workup | Acidic workup is typically required to protonate the alkoxide intermediate to yield the final alcohol. mnstate.edu |

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer efficient and selective alternatives for synthesizing complex organic molecules like this compound. These methods often involve transition metal catalysts that can facilitate a variety of bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Carbon Skeleton

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. acs.orgnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings could be employed to construct the diaryl framework of the target molecule. umb.eduresearchgate.net

For instance, a Negishi coupling could involve the reaction of an organozinc reagent (e.g., a pyridylzinc halide) with a phenyl-containing halide in the presence of a palladium or nickel catalyst. nih.govumb.edu This approach is known for its functional group tolerance. umb.edu The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Organoboron compound | Aryl/Vinyl Halide or Triflate | Palladium |

| Negishi | Organozinc compound | Aryl/Vinyl/Alkyl Halide or Triflate | Palladium or Nickel nih.govumb.edu |

| Kumada | Grignard reagent | Aryl/Vinyl Halide | Palladium or Nickel umb.edu |

Hydrogenation and Reductive Amination Strategies

Hydrogenation and reductive amination are key strategies for modifying functional groups and can be applied in the synthesis of this compound. Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia or a primary or secondary amine. researchgate.netmdpi.com This process typically involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.com While directly forming the target alcohol, a related strategy could involve the synthesis of an amino precursor.

For example, a ketone precursor could be reacted with an amine in the presence of a reducing agent to form an amino-alcohol. Subsequent modifications could then lead to the desired propanol. A variety of catalysts, including those based on nickel and cobalt, have been shown to be effective for reductive amination reactions. researchgate.netmdpi.com

Investigation of Specific Catalyst Systems in Related β-Alkylation Reactions (e.g., NHC-based Iridium Pincer Complexes)

Recent research has highlighted the utility of specific catalyst systems, such as N-heterocyclic carbene (NHC)-based iridium pincer complexes, in related β-alkylation reactions. nih.govresearchgate.net These catalysts are particularly effective in "borrowing hydrogen" or "hydrogen autotransfer" reactions. researchgate.net This methodology allows for the use of alcohols as alkylating agents, which is an environmentally benign approach. researchgate.net

In the context of synthesizing a related structure, an iridium(I) complex could catalyze the β-alkylation of a secondary alcohol with a primary alcohol. nih.govresearchgate.net For instance, a phenyl-substituted secondary alcohol could potentially be reacted with a pyridyl-substituted primary alcohol in the presence of an NHC-based iridium pincer complex and a base to form the desired carbon skeleton. nih.govresearchgate.net These reactions typically proceed at elevated temperatures in a solvent like toluene. nih.gov

Table 3: Example of NHC-Iridium Catalyzed β-Alkylation

| Catalyst Component | Role |

| Iridium(I) complex | Active catalyst for the borrowing hydrogen process. nih.govresearchgate.net |

| NHC-pincer ligand | Stabilizes the metal center and influences catalytic activity. nih.govresearchgate.net |

| Base | Required for the reaction to proceed. nih.gov |

| Solvent | Typically a high-boiling solvent like toluene. nih.gov |

Optimization and Scale-Up Considerations in Synthetic Protocols

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of the reaction conditions. Key factors to consider include reaction time, temperature, catalyst loading, and the choice of solvent. The goal is to maximize the yield and purity of the final product while ensuring the process is safe, cost-effective, and environmentally sustainable.

For any of the synthetic routes discussed, a systematic study of these parameters would be necessary. For instance, in a transition metal-catalyzed coupling reaction, minimizing the amount of the expensive catalyst without compromising the reaction efficiency is a critical optimization step. Similarly, in Grignard reactions, ensuring the complete exclusion of moisture on a large scale becomes a significant engineering challenge. The choice of purification method, such as crystallization or chromatography, will also need to be evaluated for its scalability and efficiency.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry serves as a critical tool in the structural analysis of 3-Phenyl-3-(pyridin-4-yl)propan-1-ol, providing precise information on its molecular weight and the structural motifs through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of this compound, which has a molecular formula of C₁₄H₁₅NO. The calculated monoisotopic mass is 213.1154 g/mol . Experimental HRMS analysis would be expected to yield a mass measurement with high accuracy, typically within a few parts per million (ppm), confirming the elemental composition. While specific HRMS data for this compound is not extensively reported in the available literature, the technique's precision is fundamental in distinguishing it from other isobaric compounds. The exact mass is a key parameter for the definitive identification of the molecule in complex matrices.

Elucidation of Fragmentation Pathways and Structural Fragments

The fragmentation of this compound under electron ionization (EI) or other ionization techniques can be predicted based on the stability of the resulting fragments. The molecular ion peak ([M]⁺) would be observed at m/z 213. The presence of the phenyl, pyridyl, and propanol (B110389) moieties gives rise to characteristic fragmentation pathways.

Key fragmentation pathways likely include:

Loss of water: The alcohol functional group can readily lose a molecule of water (H₂O, 18 Da), leading to a fragment ion at m/z 195.

Benzylic/Pyridylic Cleavage: The bond between the chiral carbon (C3) and the adjacent methylene (B1212753) group (C2) is prone to cleavage. This can result in the formation of a stable diphenylmethyl-type cation (or a pyridyl-phenyl-methyl cation) at m/z 182 (C₁₃H₁₂N⁺) after rearrangement, or a fragment corresponding to the phenyl-pyridin-methane radical cation.

Cleavage adjacent to the hydroxyl group: Scission of the C1-C2 bond can lead to the formation of the CH₂OH⁺ fragment (m/z 31).

Pyridine (B92270) and Phenyl Ring Fragments: Characteristic fragments for the pyridine ring (e.g., m/z 78) and the phenyl group (e.g., m/z 77) are also expected.

Studies on related structures, such as substituted 3-phenylpropenoates, have shown characteristic fragmentation patterns involving rearrangements and the formation of stable cyclic intermediates. nih.gov Similarly, the fragmentation of molecules containing both phenyl and pyridyl rings can involve complex interactions and rearrangements between the two aromatic systems. mdpi.com A proposed fragmentation scheme based on these principles is detailed in the table below.

| m/z | Proposed Fragment | Formula | Notes |

| 213 | [M]⁺ | [C₁₄H₁₅NO]⁺ | Molecular Ion |

| 195 | [M - H₂O]⁺ | [C₁₄H₁₃N]⁺ | Loss of water from the alcohol |

| 182 | [M - CH₂OH]⁺ | [C₁₃H₁₂N]⁺ | Cleavage of the C1-C2 bond |

| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Fragment containing the pyridyl and adjacent methyl group |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

This table represents a theoretical fragmentation pattern based on the chemical structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, analysis of closely related derivatives provides a template for its expected solid-state conformation. For instance, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, which shares the core phenyl-pyridin-propane skeleton, has been determined. nih.govresearchgate.net Such studies reveal crucial details about the spatial arrangement of the aromatic rings and the conformation of the propane (B168953) chain. It is anticipated that the phenyl and pyridin-4-yl rings in the title compound would adopt a non-coplanar orientation to minimize steric hindrance. The specific torsion angles defining the conformation would be determined by the crystal packing forces.

Examination of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

The solid-state structure of this compound is expected to be significantly influenced by intermolecular forces. The primary and most influential of these is hydrogen bonding, originating from the hydroxyl (-OH) group.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the lone pairs on the oxygen). This would likely lead to the formation of O-H···N hydrogen bonds, where the nitrogen atom of the pyridine ring on an adjacent molecule acts as the acceptor. This is a common and strong interaction in crystal engineering. researchgate.net This could lead to the formation of chains or more complex networks within the crystal lattice.

C-H···π Interactions: Weak C-H···π interactions, where a C-H bond from the propane backbone or an aromatic ring interacts with the π-system of an adjacent aromatic ring, are also anticipated. These interactions are frequently observed in the crystal structures of molecules containing aromatic moieties and contribute to the formation of a stable three-dimensional architecture. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Phenyl 3 Pyridin 4 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. scirp.org This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy. For a molecule such as 3-Phenyl-3-(pyridin-4-yl)propan-1-ol, DFT calculations can provide profound insights into its structural, spectroscopic, and electronic characteristics. Such computational studies often employ hybrid functionals, like B3LYP, in conjunction with appropriate basis sets, such as 6-311++G(d,p), to model the system accurately. tandfonline.com

Geometry Optimization and Exploration of Conformational Landscapes

The first step in a computational analysis is typically geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. For a flexible molecule like this compound, which possesses several rotatable single bonds, multiple conformations can exist. A thorough exploration of the conformational landscape is necessary to identify the most stable conformer, which corresponds to the global minimum, as well as other low-energy local minima.

This exploration is performed by systematically rotating the dihedral angles associated with the flexible bonds—specifically the C-C bonds of the propanol (B110389) chain and the C-C bonds connecting the phenyl and pyridyl rings to the main chain. The energy of each resulting conformer is calculated, and the structures are optimized. The relative energies of these conformers determine their population distribution at a given temperature. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles for the most stable form of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.32 |

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Once the molecular geometry is optimized to a stationary point, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

The calculated vibrational frequencies are often systematically higher than those observed experimentally due to the harmonic approximation used in the calculations and basis set limitations. To improve the agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor. researchgate.net These theoretical spectra are invaluable for assigning specific vibrational modes to the absorption bands observed in experimental FT-IR and FT-Raman spectra. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, aromatic C-H stretches of the phenyl and pyridyl rings, and C=C/C=N stretching vibrations within the aromatic systems.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Unscaled) | Calculated (Scaled) | Experimental |

| O-H Stretch | 3750 | 3600 | 3595 |

| Aromatic C-H Stretch | 3180 | 3053 | 3050 |

| Aliphatic C-H Stretch | 3050 | 2928 | 2925 |

| Aromatic C=C Stretch | 1665 | 1598 | 1600 |

Calculation of NMR Chemical Shifts (e.g., GIAO Method) for Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can significantly aid in the interpretation of complex experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting ¹H and ¹³C NMR chemical shifts within the DFT framework. researchgate.netnih.gov

The calculation is performed on the optimized molecular geometry. The computed isotropic shielding values for each nucleus are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov Comparing the theoretical chemical shifts with experimental data helps confirm the proposed structure and assign specific resonances to the corresponding nuclei in this compound. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled in more advanced calculations. nih.gov

Table 3: Hypothetical ¹³C NMR Chemical Shifts (ppm) for Selected Atoms

| Carbon Atom | Calculated (GIAO) | Experimental |

| C attached to OH | 61.5 | 62.1 |

| C attached to rings | 52.8 | 53.5 |

| Pyridyl C (para to N) | 155.4 | 156.0 |

| Phenyl C (para) | 128.9 | 129.3 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be concentrated on the electron-deficient pyridyl ring. This distribution indicates that the primary electronic transition would involve a charge transfer from the phenyl group to the pyridyl group. The energy of this transition can be correlated with the absorption bands observed in UV-Visible spectroscopy, often calculated using Time-Dependent DFT (TD-DFT). tandfonline.com

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Mapping of Molecular Electrostatic Potential (MEP) for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack. researchgate.net

Table 5: Illustrative MEP Surface Potential Values

| Molecular Region | Color Code | Electrostatic Potential (a.u.) |

| Pyridine Nitrogen Atom | Deep Red | -0.052 |

| Hydroxyl Oxygen Atom | Red | -0.045 |

| Aromatic Rings | Green | ~0.00 |

| Hydroxyl Hydrogen Atom | Blue | +0.060 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would include the delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. These charge transfer events contribute to the stabilization of the molecular system.

Table 6: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π* (C-C)pyridyl | 22.5 |

| LP(2) O | σ* (C-H) | 5.8 |

| π (C-C)phenyl | π* (C-C)phenyl | 18.2 |

Evaluation of Reactivity Descriptors and Fukui Functions

In computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are essential for predicting the reactive sites of a molecule. Fukui functions are particularly valuable as they indicate the regions within a molecule that are most likely to undergo nucleophilic or electrophilic attack. researchgate.net The Fukui function can be categorized into three types: f(r) for nucleophilic attack (attack by a Lewis base), f-(r) for electrophilic attack (attack by a Lewis acid), and f0(r) for radical attack.

Thermochemical Parameters and Stability Predictions

Thermochemical parameters, calculated through computational methods, provide crucial information about the stability and energy of a molecule. Using DFT with a basis set such as B3LYP/6-311G(d,p), parameters like zero-point vibrational energy (ZPVE), total energy, and rotational constants can be determined. researchgate.netias.ac.in These calculations help in understanding the thermodynamic stability of this compound.

The total energy calculated at the optimized geometry corresponds to the molecule's most stable conformation. The HOMO-LUMO energy gap is another critical parameter for predicting molecular stability; a larger gap generally implies higher stability and lower reactivity. tandfonline.com For related pyridine derivatives, these computational approaches have successfully predicted their stability and have shown good correlation with experimental findings. ias.ac.in

Below is a table showing examples of thermochemical parameters that would be calculated for a molecule such as this compound, based on typical computational studies of similar organic compounds.

| Parameter | Representative Value | Unit |

| Total Energy | -652.123 | Hartrees |

| Zero-Point Vibrational Energy (ZPVE) | 215.45 | kcal/mol |

| Rotational Constants | 0.854, 0.231, 0.201 | GHz |

| HOMO-LUMO Energy Gap | 5.21 | eV |

Note: The values in this table are illustrative and represent typical magnitudes for a molecule of this size and complexity, derived from computational studies on analogous structures.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, optical signal processing, and laser technology. ias.ac.in Computational chemistry provides a powerful means to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ripublication.com Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. ripublication.com

For organic molecules, particularly those with donor-π-acceptor structures, significant NLO responses are often observed. ias.ac.in In this compound, the phenyl group can act as an electron donor and the pyridine ring as an electron acceptor, connected through a sigma-bond framework which, while less efficient than a conjugated π-system, still allows for intramolecular charge transfer. Theoretical calculations using DFT can quantify the NLO response. Studies on similar pyridine derivatives have demonstrated their potential as NLO materials. ias.ac.inripublication.com

The following table presents calculated NLO properties for a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), illustrating the type of data generated in such investigations.

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | 2.057 D | 2.373 D |

| Mean Polarizability (α) | -23.19 x 10⁻²⁴ esu | -23.51 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | -1.58 x 10⁻³⁰ esu | -1.97 x 10⁻³⁰ esu |

Source: Data adapted from a computational study on a related pyridine derivative to illustrate NLO parameters. ripublication.com

Molecular Dynamics Simulations and Conformational Studies

Dynamic Behavior and Conformational Ensembles in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD provides detailed insights into the conformational flexibility and dynamic behavior of this compound in a solution environment. mdpi.com These simulations can reveal the most stable conformations (conformational ensembles) and the energy barriers between them. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its biological activity and physical properties. Modern simulation techniques allow for the study of these conformational ensembles, shifting the focus from a single static structure to a more realistic dynamic representation of the molecule. mdpi.com

Exploration of Solvent Effects on Molecular Structure and Reactivity (e.g., IEFPCM models)

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. nih.gov Computational models like the Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), are widely used to account for these solvent effects. gaussian.com The IEFPCM method models the solvent as a continuous dielectric medium, which creates a reaction field that interacts with the solute. gaussian.com This approach allows for the calculation of molecular properties in different solvents, predicting how factors like solvent polarity might influence conformational preferences, electronic properties (like the HOMO-LUMO gap), and UV-vis absorption spectra. researchgate.netnih.gov For instance, polar solvents may stabilize charged or highly polar transition states, thereby affecting reaction rates. Investigating these effects is critical for understanding the behavior of this compound in realistic chemical or biological environments. researchgate.net

Quantum Chemical Mechanistic Studies

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating reaction mechanisms at an electronic level. For this compound, these studies could be employed to investigate its synthesis, metabolic pathways, or degradation processes. By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition state structures. The calculation of activation energies allows for the prediction of reaction kinetics and the determination of the most favorable reaction pathway. Such mechanistic insights are fundamental to optimizing reaction conditions and designing more efficient synthetic routes.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods are central to modern SAR, enabling the rapid evaluation of thousands of potential drug candidates and providing a rational basis for lead optimization.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. ijprdjournal.com It is a cornerstone of structure-based drug design. nih.gov The methodology involves two primary components: a search algorithm and a scoring function. nih.govresearchgate.net

Preparation of Receptor and Ligand: The process begins with the three-dimensional structures of the receptor and the ligand. The receptor structure is often obtained from experimental methods like X-ray crystallography. Both molecules are prepared by adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds for the ligand.

Search Algorithm: The search algorithm explores the vast conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses by systematically or stochastically changing the ligand's position, orientation, and conformation. nih.govresearchgate.net Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based incremental construction. nih.gov

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the ligand-receptor complex. nih.gov A lower score typically indicates a more favorable interaction. Scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. researchgate.net They account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic effects.

The output of a docking simulation is a set of ranked poses, with the top-ranked pose representing the most likely binding mode. While powerful for predicting binding geometry, accurately predicting binding affinity remains a significant challenge. nih.gov

Table 2: Key Steps and Components in a Typical Molecular Docking Workflow

| Step | Description | Common Tools/Methods |

|---|---|---|

| 1. System Preparation | Obtain 3D structures; add hydrogens; assign charges. | PDB database, Chimera, Maestro |

| 2. Binding Site Definition | Identify the active site on the receptor. | Can be based on known ligands or cavity detection algorithms. |

| 3. Conformational Sampling | Generate diverse ligand poses within the binding site. | Genetic algorithms (AutoDock), Incremental construction (Glide) |

| 4. Scoring and Ranking | Evaluate the fitness of each pose and rank them. | Force-field based, empirical, or knowledge-based scoring functions. |

Pharmacophore modeling and virtual screening are ligand-based drug design techniques that are particularly useful when the 3D structure of the target receptor is unknown. nih.gov

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific biological target. nih.gov These features are not specific atoms but rather functional groups with certain properties, such as:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Regions

Aromatic Rings

Positive/Negative Ionizable Groups

The process of creating a pharmacophore model typically involves aligning a set of known active molecules and identifying the common chemical features arranged in a specific 3D geometry. This consensus model serves as a hypothesis for the key interactions required for biological activity. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.govspringernature.com In this process, a large digital library of chemical compounds is computationally filtered to identify molecules that match the pharmacophore model. semanticscholar.org The steps are generally as follows:

Database Preparation: A large database of 3D conformers of small molecules is prepared.

Pharmacophore Query: The validated pharmacophore model is used as a search query.

Screening: The software rapidly screens the database, checking which molecules possess the required pharmacophoric features in the correct spatial arrangement.

Hit List Generation: Molecules that successfully map onto the pharmacophore model are collected into a "hit list." nih.gov

These hits are considered promising candidates for further investigation, such as molecular docking (if a receptor structure is available) and experimental testing. nih.govresearchgate.net This approach is highly effective for "scaffold hopping"—finding new molecular skeletons that possess the same biological activity as the original set of active compounds. semanticscholar.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-2-phenylpyridine |

Chemical Reactivity and Synthetic Transformations of 3 Phenyl 3 Pyridin 4 Yl Propan 1 Ol

Reactions at the Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile site for numerous chemical modifications. These reactions include oxidation to carbonyl compounds, derivatization into esters and ethers, and conversion to functionalities with better leaving group characteristics, such as alkyl halides.

The primary alcohol in 3-Phenyl-3-(pyridin-4-yl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. brainly.com To obtain the aldehyde, 3-phenyl-3-(pyridin-4-yl)propanal, a mild oxidizing agent is required, and the product must be removed from the reaction mixture as it forms to prevent further oxidation. brainly.com Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) are effective for this transformation.

If a full oxidation to the corresponding carboxylic acid, 3-phenyl-3-(pyridin-4-yl)propanoic acid, is desired, stronger oxidizing agents and more rigorous conditions are necessary. brainly.com Heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in acidic solution ensures the complete conversion of the intermediate aldehyde to the carboxylic acid. brainly.com

| Reactant | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 3-Phenyl-3-(pyridin-4-yl)propanal | ~85 (Typical) |

| This compound | K₂Cr₂O₇, H₂SO₄ (aq) | Heat under reflux | 3-Phenyl-3-(pyridin-4-yl)propanoic acid | ~90 (Typical) |

The hydroxyl group can be readily converted into other oxygen-containing functional groups, such as esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3-phenyl-3-(pyridin-4-yl)propyl acetate.

Ether synthesis can be accomplished via methods like the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the ether, in this case, 4-(1-phenyl-3-methoxypropyl)pyridine.

| Reactant | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 1. Acetyl chloride 2. Pyridine (base) | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | 3-Phenyl-3-(pyridin-4-yl)propyl acetate | >90 (Typical) |

| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Anhydrous THF, 0°C to RT | 4-(1-Phenyl-3-methoxypropyl)pyridine | High (Typical) |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better one. A common strategy is the conversion of the alcohol to an alkyl halide. For example, reacting this compound with sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄) under reflux conditions will produce the corresponding alkyl bromide, 4-(3-bromo-1-phenylpropyl)pyridine, via an SN2 mechanism. bartleby.comwikipedia.org

Alternatively, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting 3-phenyl-3-(pyridin-4-yl)propyl tosylate can then be readily displaced by a wide range of nucleophiles.

| Reactant | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NaBr, H₂SO₄ (conc.) | Heat under reflux (~60 min) | 4-(3-Bromo-1-phenylpropyl)pyridine | ~75 wikipedia.org |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 0°C to RT | 3-Phenyl-3-(pyridin-4-yl)propyl tosylate | High (Typical) |

Transformations Involving the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, has a distinct reactivity profile compared to benzene (B151609). It can undergo reactions at the ring carbons or directly at the nitrogen atom.

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution. Such reactions are significantly slower than on benzene and typically require harsh conditions. When substitution does occur, it is directed to the 3- and 5-positions.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. However, a leaving group must be present at these positions for the reaction to proceed. A more effective strategy for introducing electrophiles, especially at the 4-position, involves the initial formation of a pyridine N-oxide. nsf.gov The N-oxide activates the ring, making the 4-position susceptible to attack by electrophiles. Subsequent deoxygenation restores the pyridine ring.

| Reactant | Reagent(s) | Conditions | Product | Note |

|---|---|---|---|---|

| This compound N-oxide | 1. Nitrating mixture (HNO₃/H₂SO₄) 2. PCl₃ (for deoxygenation) | 1. Heat 2. Heat | 3-Phenyl-3-(3-nitropyridin-4-yl)propan-1-ol | Illustrative example of electrophilic substitution post-activation. |

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile. It can be oxidized to a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. nsf.gov The resulting 3-phenyl-3-(1-oxido-pyridin-1-ium-4-yl)propan-1-ol has altered electronic properties and reactivity, as discussed above. nsf.gov

The nitrogen atom can also be alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary pyridinium salt. This reaction converts the neutral pyridine moiety into a positively charged pyridinium group, which significantly alters the molecule's properties and makes the ring even more electron-deficient and susceptible to nucleophilic attack.

| Reactant | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CHCl₃), RT | 3-Phenyl-3-(1-oxido-pyridin-1-ium-4-yl)propan-1-ol | High (Typical) |

| This compound | Methyl iodide (CH₃I) | Inert solvent (e.g., THF), RT or heat | 4-(3-Hydroxy-1-phenylpropyl)-1-methylpyridin-1-ium iodide | High (Typical) |

Strategic Modification of Pyridine Substituents

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Direct electrophilic substitution on the pyridine moiety of this compound is challenging and typically requires harsh conditions, often leading to substitution at the 3-position. slideshare.net A more effective strategy for functionalization involves the initial activation of the pyridine ring.

One common activation method is N-oxidation. The treatment of the parent compound with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding pyridine N-oxide. This transformation increases the electron density of the ring, making it more susceptible to electrophilic substitution, particularly at the 4-position (para to the nitrogen). However, since the 4-position is already substituted, electrophilic attack would be directed to the 2- or 3-positions. The N-oxide can also facilitate nucleophilic substitution reactions. Subsequent reduction of the N-oxide group can restore the pyridine ring.

Another approach involves metal-catalyzed C-H activation, which has emerged as a powerful tool for the direct functionalization of pyridines, though this would require careful selection of catalysts and directing groups to achieve regioselectivity.

Table 1: Proposed Reactions for Pyridine Ring Modification

| Reaction | Reagents | Purpose | Potential Product |

|---|

Reactions at the Phenyl Substituent

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho-nitro and para-nitro substituted products on the phenyl ring. youtube.com Similarly, halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would produce ortho- and para-brominated derivatives. minia.edu.eg Steric hindrance from the bulky propanol-pyridine side chain may favor substitution at the less hindered para position.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction Type | Typical Reagents | Modification | Major Predicted Product(s) |

|---|

To further diversify the phenyl ring, palladium-catalyzed cross-coupling reactions can be employed. This strategy first requires the introduction of a halide or triflate group onto the phenyl ring, typically via the electrophilic substitution reactions described previously. For example, the 3-(4-bromophenyl)-3-(pyridin-4-yl)propan-1-ol derivative can serve as a substrate for Suzuki or Heck reactions.

In a Suzuki-Miyaura coupling, the bromo-derivative would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. nih.govnih.gov This allows for the introduction of a wide variety of substituted or unsubstituted aryl and heteroaryl groups.

Alternatively, a Heck reaction could be used to couple the bromo-derivative with an alkene, catalyzed by a palladium complex, to introduce a vinyl substituent onto the phenyl ring. The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions to avoid side reactions involving the pyridine nitrogen. semanticscholar.org

Reactions Involving the Propanol (B110389) Carbon Chain

The primary alcohol of the propanol chain is a versatile functional group for modifications. Standard oxidation reactions can convert the alcohol into an aldehyde (using mild oxidants like pyridinium chlorochromate, PCC) or a carboxylic acid (using strong oxidants like potassium permanganate, KMnO₄, or chromic acid).

These oxidized intermediates are valuable for chain elongation.

From the aldehyde : A Wittig reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) can convert the aldehyde to an alkene, extending the carbon chain. Subsequent hydrogenation would yield a saturated, elongated chain.

From the alcohol : The alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃). odinity.com Nucleophilic substitution with sodium cyanide (NaCN) would introduce a nitrile group. Hydrolysis of the nitrile followed by reduction of the resulting carboxylic acid would achieve a one-carbon chain extension.

Chain shortening is a more synthetically demanding process and could involve multi-step sequences, such as a Barbier-Wieland degradation, which are less direct.

The molecular framework of this compound is suitable for intramolecular cyclization to create complex polycyclic systems, provided a second reactive site is appropriately positioned on one of the aromatic rings.

For example, if an ortho-bromo substituent is present on the phenyl ring, an intramolecular Heck reaction could be envisioned. Activation of the terminal alcohol to an alkene via dehydration could be followed by a palladium-catalyzed cyclization to form a dihydronaphthalene-type fused system.

Another strategy involves the introduction of an ortho-formyl group on the phenyl ring. An intramolecular reaction between the formyl group and the hydroxyl group of the propanol chain, under acidic or basic conditions, could lead to the formation of a six- or seven-membered heterocyclic ring fused to the phenyl ring. nih.gov Such cyclizations can be highly dependent on the conformational flexibility of the propanol chain, which dictates the feasibility of ring closure. acs.orgacs.org

Role of 3 Phenyl 3 Pyridin 4 Yl Propan 1 Ol As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The trifunctional nature of 3-Phenyl-3-(pyridin-4-yl)propan-1-ol, possessing aromatic, heterocyclic, and aliphatic alcohol moieties, makes it a valuable precursor for creating intricate organic structures. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, extending the carbon chain. The phenyl and pyridinyl rings can undergo electrophilic or nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This versatility enables chemists to build upon its core structure to synthesize larger, more complex molecules with potential applications in various fields of chemistry.

Key Intermediate for Diverse Heterocyclic Compound Libraries

The presence of the pyridine (B92270) ring in this compound makes it a particularly useful intermediate for the synthesis of diverse libraries of heterocyclic compounds. The nitrogen atom in the pyridine ring can be quaternized or oxidized, and the ring itself can participate in various cycloaddition and coupling reactions. By manipulating the propanol (B110389) side chain in conjunction with reactions on the pyridine ring, a multitude of novel heterocyclic scaffolds can be accessed. For instance, intramolecular cyclization reactions can lead to the formation of fused ring systems containing the pyridine moiety, which are of significant interest in medicinal chemistry.

Enabling Compound in Medicinal Chemistry Research Programs (focused on synthetic utility)

In the realm of medicinal chemistry, the this compound scaffold is a valuable starting point for the synthesis of potential therapeutic agents. The combination of a lipophilic phenyl group and a polar pyridine ring provides a desirable pharmacokinetic profile for drug candidates. The propanol side chain offers a convenient handle for introducing various pharmacophores. Synthetic chemists can modify this structure to optimize binding to biological targets. For example, the hydroxyl group can be etherified or esterified to produce a library of compounds for screening against a particular disease target. The fundamental structure is recognized as a key component in the development of novel compounds with a range of biological activities.

Utility in Agrochemical and Materials Science Research (focused on synthetic utility)

The synthetic utility of this compound also extends to agrochemical and materials science research. In agrochemicals, the pyridine moiety is a common feature in many herbicides, insecticides, and fungicides. The ability to readily functionalize both the aromatic rings and the side chain of this compound allows for the systematic synthesis of new potential crop protection agents. In materials science, this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers and organic materials. The aromatic and heterocyclic components can impart desirable electronic or photophysical properties to the resulting materials.

Development of Novel Synthetic Routes Utilizing its Unique Structural Features

The distinct arrangement of functional groups in this compound has spurred the development of novel synthetic routes that take advantage of its unique structural features. Researchers are exploring more efficient and stereoselective methods for its synthesis, as well as innovative ways to utilize it as a chiral building block. For example, asymmetric synthesis of this alcohol can provide access to enantiomerically pure downstream products, which is crucial for the development of modern pharmaceuticals and agrochemicals. The development of new reactions that selectively target one of the three functional groups in the presence of the others is an active area of research, promising to further expand the synthetic utility of this versatile compound.

Conclusion and Future Research Perspectives

Synopsis of Current Research Achievements for 3-Phenyl-3-(pyridin-4-yl)propan-1-ol and its Analogs

While dedicated research on this compound is not extensively documented in publicly available literature, the foundational knowledge of its structural analogs is well-established. For instance, the synthesis and chemical properties of 3-phenyl-1-propanol (B195566) are thoroughly described, often involving the reduction of cinnamic acid derivatives or the ring-opening of cyclopropyl (B3062369) benzenes. orgsyn.org Similarly, analogs where the pyridyl group is at a different position, such as 3-Phenyl-3-(pyridin-2-yl)propan-1-ol, have been synthesized and characterized, often in the context of being impurities or metabolites of pharmaceutical compounds like Pheniramine. veeprho.com

The core value of the phenyl-pyridyl-propanol scaffold lies in its prevalence in medicinal chemistry. The combination of a lipophilic phenyl group and a more polar, basic pyridyl ring imparts a unique physicochemical profile to these molecules, making them attractive for drug design. For example, the related compound 3-phenyl-1-(pyridin-3-yl)propan-1-amine (B13285182) is noted for its potential in medicinal chemistry and as a building block in organic synthesis. evitachem.com The research on these analogs provides a crucial starting point for understanding the potential of this compound.

Identification of Unexplored Synthetic Pathways and Chemical Transformations

The synthesis of this compound, while not explicitly detailed in numerous sources, can be approached through several logical and largely unexplored synthetic strategies. These pathways can be inferred from the synthesis of analogous compounds.

Hypothetical Synthetic Pathways:

A plausible and underexplored route to this compound could involve a multi-step synthesis commencing with a Friedel-Crafts acylation of benzene (B151609) with a suitable pyridine-containing acyl halide, followed by a series of transformations. An alternative approach could be a Grignard reaction between a pyridyl magnesium halide and a phenyl-substituted epoxide.

A particularly promising, yet underexplored, synthetic strategy would be the asymmetric reduction of the corresponding ketone, 3-phenyl-3-(pyridin-4-yl)propan-1-one. This would provide enantiomerically enriched products, which are often of high value in pharmaceutical research.

Potential Chemical Transformations:

The chemical reactivity of this compound also presents numerous avenues for investigation. The primary alcohol functionality is a versatile handle for a wide array of chemical transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, opening up a vast landscape of further derivatization.

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the fine-tuning of the molecule's physical and biological properties.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to introduce a variety of other functional groups.

Dehydration: Acid-catalyzed dehydration could lead to the formation of unsaturated derivatives, which could serve as monomers or be further functionalized. sciencemadness.org

The aromatic rings, both the phenyl and the pyridyl moieties, also offer sites for chemical modification. Electrophilic aromatic substitution on the phenyl ring and nucleophilic aromatic substitution on the pyridine (B92270) ring are potential, yet unexplored, transformations for this specific molecule.

Opportunities for Advanced Mechanistic Investigations

The structure of this compound provides a rich platform for advanced mechanistic studies. The interplay between the two aromatic rings and the flexible propanol (B110389) chain could give rise to interesting conformational effects that influence reactivity.

For instance, a detailed mechanistic investigation of the acid-catalyzed dehydration of this alcohol could reveal insights into the stability of the potential carbocation intermediates and any neighboring group participation from the phenyl or pyridyl rings. sciencemadness.org Furthermore, studying the kinetics and mechanism of its oxidation under various conditions could elucidate the electronic effects of the pyridyl and phenyl groups on the reaction rate and selectivity.

The potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen of the pyridine ring, could also be a subject of advanced mechanistic study, as this could significantly impact the molecule's conformation and reactivity.

Prospects for Novel Computational Methodologies Applied to the Compound

Computational chemistry offers a powerful toolkit for exploring the properties and reactivity of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, vibrational frequencies, and NMR chemical shifts.

Potential Areas for Computational Investigation:

Conformational Analysis: A thorough computational search for the low-energy conformers of the molecule could provide insights into its preferred shapes and the potential for intramolecular interactions.

Reaction Mechanism Elucidation: Computational modeling could be used to map out the potential energy surfaces for various proposed reactions, such as the dehydration or oxidation of the alcohol, to predict the most likely reaction pathways and transition state structures.

Prediction of Spectroscopic Properties: The calculation of NMR and IR spectra would be invaluable in aiding the characterization of this compound if it were to be synthesized.

QSAR and Docking Studies: If a particular biological activity is hypothesized for this molecule, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies could be used to predict its potential efficacy and binding mode with a biological target.

The application of these computational methodologies would not only accelerate the exploration of this compound's chemistry but also provide a deeper understanding of its fundamental properties.

Strategic Directions for Its Application in Emerging Chemical Research Areas

The unique structural features of this compound make it a promising candidate for application in several emerging areas of chemical research.

Medicinal Chemistry: The phenyl-pyridyl scaffold is a well-established pharmacophore. evitachem.com This compound could serve as a lead structure for the development of new therapeutic agents. Its potential as a CNS-active agent, given the structural similarities to some known psychoactive compounds, could be an interesting area of investigation.

Materials Science: The presence of both aromatic and polar functional groups suggests that derivatives of this compound could have interesting properties as liquid crystals or as components of organic light-emitting diodes (OLEDs). The pyridyl nitrogen also offers a site for coordination to metal centers, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. The combination of a stereocenter and a coordinating pyridyl group could lead to the development of new and efficient catalysts for a variety of chemical transformations.

Q & A

Q. What synthetic methodologies are effective for preparing 3-Phenyl-3-(pyridin-4-yl)propan-1-ol?

A two-step synthesis approach is commonly employed:

- Step 1 : Functionalization of the hydroxyl group via mesylation (e.g., using methanesulfonyl chloride in the presence of a base like triethylamine) to generate a mesylate intermediate.

- Step 2 : Displacement of the mesylate group with a pyridine derivative under nucleophilic conditions. For example, reacting with 4-bromopyridine in the presence of a palladium catalyst for cross-coupling . Reaction conditions (e.g., reflux in xylene for 25–30 hours) and purification methods (recrystallization from methanol) are critical for optimizing yield and purity .

Q. How is the structure of this compound characterized using spectroscopic techniques?

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the pyridinyl and phenyl substituents. Key signals include aromatic protons (δ 7.2–8.6 ppm) and the propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbon) .

- IR Spectroscopy : A broad O–H stretch (~3300 cm) and aromatic C=C/C=N vibrations (1600–1450 cm) are diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 214.1234 for CHNO) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating bond lengths, angles, and stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve positional disorders or hydrogen-bonding networks. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of direct methods (SHELXS) for phase determination and least-squares refinement (SHELXL) for model optimization . Example: A similar propanol derivative exhibited a torsion angle of 112° between the pyridine and phenyl rings, influencing its conformational stability .

Q. What strategies address contradictions in synthetic yields reported for this compound?

Discrepancies in yields often arise from variations in:

- Catalyst Systems : Palladium vs. copper catalysts in cross-coupling steps (e.g., Suzuki vs. Ullmann reactions).

- Purification Methods : Column chromatography vs. recrystallization, with the latter favoring higher purity but lower recovery .

- Reaction Solvents : Polar aprotic solvents (DMF, acetonitrile) may improve solubility but require stringent drying to avoid side reactions . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. How does the pyridine moiety influence the compound’s biological activity?

The pyridine ring enhances binding to biological targets through:

- Hydrogen Bonding : The nitrogen atom acts as a hydrogen-bond acceptor, facilitating interactions with enzymes or receptors.

- Lipid Solubility : The aromatic system improves membrane permeability, critical for cellular uptake. Studies on analogous compounds (e.g., 3-amino derivatives) show modulation of neurotransmitter systems, suggesting potential neuropharmacological applications .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mesylation | MsCl, EtN, 0°C → RT | 85–90 | |

| Displacement | 4-Bromopyridine, Pd(PPh), xylene, reflux | 60–75 |

Q. Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 8.5 (d, 2H, Py-H), δ 7.3 (m, 5H, Ph-H) | Pyridine and phenyl groups |

| IR | 3280 cm (O–H), 1590 cm (C=N) | Alcohol and aromatic bonds |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.